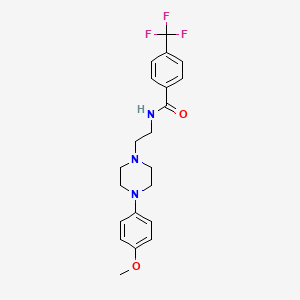
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as MTEB, is a small molecule inhibitor that has been extensively studied in the field of medicinal chemistry. MTEB has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
Receptor Ligand Research
- Dopamine D3 Receptor Affinity : Studies have focused on derivatives of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide to explore their affinity and selectivity toward dopamine D3 receptors. Modifications to the aromatic ring and alkyl chain length have shown variations in receptor affinity, leading to the identification of compounds with potential as selective ligands for D3 receptors, which could be valuable in developing treatments for neurological disorders such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).
Antimicrobial Activities
- Antimicrobial Properties : The synthesis of new derivatives has also explored antimicrobial activities, demonstrating the versatility of this chemical framework. Some synthesized compounds exhibit moderate to good activities against various microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Imaging
- Radiolabeling for PET Imaging : Research into derivatives suitable for positron emission tomography (PET) imaging of dopamine D3 receptors has been conducted. Compounds have been developed and radiolabeled for in vitro and in vivo studies, aiming to provide tools for the non-invasive study of D3 receptor distribution and density in the brain, which could be useful for diagnosing and monitoring neurological diseases (Kuhnast et al., 2006).
Neuropharmacology
- Serotonin Receptor Imaging : Derivatives have been utilized in the development of selective serotonin 1A (5-HT1A) receptor imaging agents. These studies are crucial for understanding serotonin's role in various psychiatric and neurological disorders, potentially leading to better diagnostic tools and treatments (Kepe et al., 2006).
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that can be therapeutic for various neurological conditions
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, affect the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds with an acceptable pharmacokinetic profile .
Result of Action
It is known that the compound has a high affinity for alpha1-adrenergic receptors , which suggests it could have significant effects at the molecular and cellular level.
Action Environment
It is known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-8-6-18(7-9-19)27-14-12-26(13-15-27)11-10-25-20(28)16-2-4-17(5-3-16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOMVHOXBXIODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)

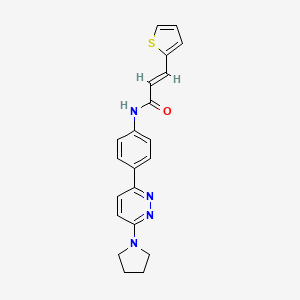
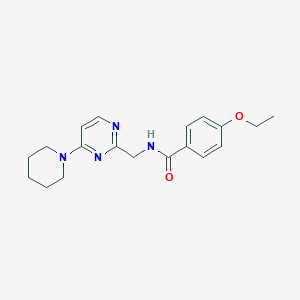
![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)
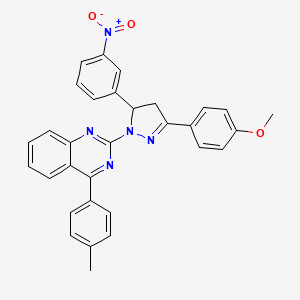
![tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate](/img/structure/B2883534.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)

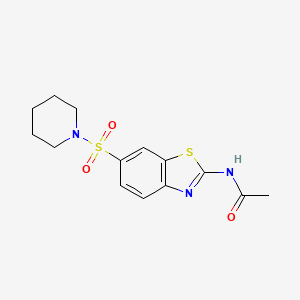
![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)

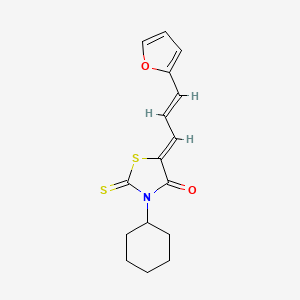
![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)
